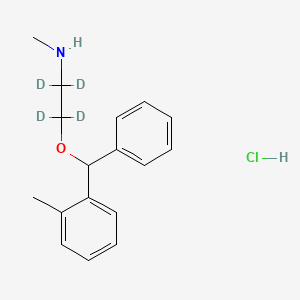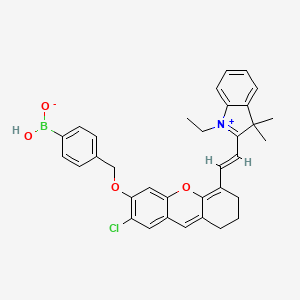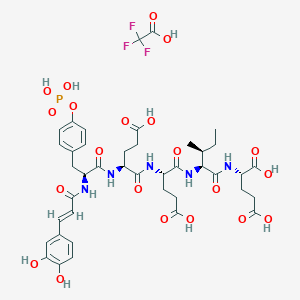
Citicoline (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citicoline (sodium), also known as cytidine diphosphate-choline, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline (sodium) is widely used as a dietary supplement and in medical treatments for various neurological disorders due to its neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citicoline (sodium) can be synthesized through several methods. One common method involves the reaction of cytidine monophosphate with phosphorylcholine in the presence of triphosgene. The product is then purified using recrystallization techniques . Another method involves the use of p-toluenesulfonyl chloride as a condensing agent in the presence of dimethylformamide .
Industrial Production Methods: Industrial production of citicoline (sodium) often involves a multi-step process. The raw materials, including citicoline sodium, sodium chloride, and edetate disodium, are prepared and subjected to rough and fine filtration. The solution is then subjected to various treatments to ensure stability and reduce impurities .
Chemical Reactions Analysis
Types of Reactions: Citicoline (sodium) undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. It is particularly sensitive to oxidative stress, which can lead to the formation of degradation products .
Common Reagents and Conditions: Common reagents used in the reactions involving citicoline (sodium) include acetonitrile, formate buffer, and sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions of citicoline (sodium) include various degradation products, which can be characterized using techniques like liquid chromatography and nuclear magnetic resonance .
Scientific Research Applications
Citicoline (sodium) has a wide range of scientific research applications. In neurology, it is used to enhance cognitive functions and improve prognosis after stroke. It has also been studied for its potential benefits in treating dementia, Parkinson’s disease, and traumatic brain injury . In ophthalmology, citicoline (sodium) has shown potential in protecting vision in patients with glaucoma . Additionally, it is used in psychiatry to enhance cognitive functions and treat conditions like schizophrenia and depression .
Mechanism of Action
Citicoline (sodium) exerts its effects by serving as a donor of choline in the biosynthesis of phosphatidylcholine. This process is essential for maintaining the structural integrity of cell membranes. Citicoline (sodium) also increases the availability of neurotransmitters like acetylcholine, norepinephrine, and dopamine, which play crucial roles in cognitive functions . It has neuroprotective effects due to its ability to preserve cardiolipin and sphingomyelin, stimulate glutathione synthesis, and enhance brain metabolism .
Comparison with Similar Compounds
Citicoline (sodium) is often compared with other choline sources like Alpha-GPC (alpha-glycerophosphocholine). Both compounds are used to enhance cognitive functions and improve brain health. citicoline (sodium) is unique in its ability to increase dopamine receptor densities and provide neuroprotective effects . Other similar compounds include phosphatidylcholine and choline bitartrate, which also play roles in brain health but differ in their bioavailability and mechanisms of action .
Conclusion
Citicoline (sodium) is a versatile compound with significant applications in neurology, ophthalmology, and psychiatry. Its unique properties and mechanisms of action make it a valuable tool in the treatment of various neurological disorders and cognitive impairments. The compound’s ability to enhance brain metabolism and protect neuronal structures highlights its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H25N4NaO11P2 |
|---|---|
Molecular Weight |
510.31 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1 |
InChI Key |
YWAFNFGRBBBSPD-OCMLZEEQSA-M |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)


![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)


![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)




